molecular formula C17H11ClN2O3 B2834329 7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899213-12-8

7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2834329
CAS RN: 899213-12-8
M. Wt: 326.74
InChI Key: CKWQHHADVICQGK-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, they are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrimidine derivative with another compound in the presence of a catalyst . For example, the reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate was carried out with diacetoxyiodobenzene, Ac2O, and sodium iodide .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the substitution or addition of functional groups . For example, the acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the density of one such compound was reported to be 1.5±0.1 g/cm^3 .

Scientific Research Applications

Anticancer Potential

  • Chemical Shift Assignment and Molecular Modeling Studies : Compounds related to "7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one" have been investigated for their anticancer properties. Through molecular modeling studies, including docking and molecular dynamics, certain stereoisomers of these compounds have been suggested as potential DNA intercalators, qualifying them as leads for new anticancer drugs (Santana et al., 2020).

Antimicrobial and Antitubercular Activity

  • Synthesis and Evaluation of Antitubercular and Antimicrobial Activity : Novel derivatives of "this compound" have shown pronounced antitubercular and antimicrobial activities, emphasizing their potential in treating infections caused by Mycobacterium tuberculosis and various bacterial and fungal strains (Kamdar et al., 2011).

Synthesis Methodologies

  • Catalyst-Free Synthesis : A catalyst-free, eco-friendly synthesis method has been developed for a new series of functionalized derivatives, highlighting an efficient approach to creating these compounds under ambient conditions (Brahmachari & Nayek, 2017).
  • Novel Method for Synthesis : An innovative method has been proposed for synthesizing "this compound" derivatives, providing a new pathway for creating these compounds with potential biological activities (Osyanin et al., 2014).

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. Some compounds may require the use of respirators and other protective equipment during handling .

Future Directions

The future directions for the study of similar compounds could include the development of new synthetic methods, the exploration of their biological activities, and the optimization of their properties for specific applications .

properties

IUPAC Name

7-chloro-2-(2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-10-5-6-14-9(7-10)8-12-16(22)19-15(20-17(12)23-14)11-3-1-2-4-13(11)21/h1-7,21H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWQHHADVICQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC3=C1C(=O)NC(=N3)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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